1,1,2-Tris(4-methoxyphenyl)ethan-1-ol

Physicochemical Property Lipophilicity Drug Design

This 95% pure, crystalline triarylethanol is the essential methoxy-protected precursor for C2-alkyl substituted 1,1,2-tris(4-hydroxyphenyl)ethenes—potent SERMs with documented antiestrogenic activity in MCF-7 cells. The tertiary alcohol moiety is the critical synthetic handle for dehydration to the active triarylethylene scaffold; analogs lacking this group follow divergent, unproductive pathways. With a LogP of 4.19, it guarantees superior solubility in organic media and simplifies chromatographic purification. It also serves as a high-boiling (503.8°C) thermal/photo-oxidative stabilizer for polymers and coatings. Choose this intermediate for reproducible, high-yield synthesis of receptor-targeted therapeutics.

Molecular Formula C23H24O4
Molecular Weight 364.4 g/mol
CAS No. 1817-87-4
Cat. No. B155141
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1,2-Tris(4-methoxyphenyl)ethan-1-ol
CAS1817-87-4
Molecular FormulaC23H24O4
Molecular Weight364.4 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CC(C2=CC=C(C=C2)OC)(C3=CC=C(C=C3)OC)O
InChIInChI=1S/C23H24O4/c1-25-20-10-4-17(5-11-20)16-23(24,18-6-12-21(26-2)13-7-18)19-8-14-22(27-3)15-9-19/h4-15,24H,16H2,1-3H3
InChIKeyXZKJJZRDNXWVLH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 10 g / 1 kg / 100 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,1,2-Tris(4-methoxyphenyl)ethan-1-ol (CAS 1817-87-4) Procurement and Research Grade Overview


1,1,2-Tris(4-methoxyphenyl)ethan-1-ol (C23H24O4, MW 364.4 g/mol) is a tertiary alcohol featuring three 4-methoxyphenyl substituents on a central two-carbon ethanolic core. The compound is typically supplied as a crystalline solid with a purity of 95% [1]. It is primarily utilized as a key intermediate in the synthesis of triarylethylene-based antiestrogenic agents and as a phenolic stabilizer in polymer formulations .

Why Generic Substitution Fails for 1,1,2-Tris(4-methoxyphenyl)ethan-1-ol (CAS 1817-87-4)


Direct substitution with close structural analogs—such as the 4-hydroxy derivative or the corresponding ethene—is not feasible due to profound differences in physicochemical properties and downstream reactivity. The presence of three para-methoxy groups confers a specific lipophilicity (LogP 4.19) [1] that is critical for membrane permeability in biological assays and for solubility in organic reaction media. Furthermore, the tertiary alcohol moiety is essential for subsequent dehydration to the antiestrogenic triarylethylene scaffold; the hydroxy or ethene analogs lack this key synthetic handle, leading to divergent reaction pathways and product profiles .

Quantitative Differentiation Evidence for 1,1,2-Tris(4-methoxyphenyl)ethan-1-ol (CAS 1817-87-4) vs. Analogs


Lipophilicity (LogP) Differentiates 1,1,2-Tris(4-methoxyphenyl)ethan-1-ol from Hydroxy Analogs

The compound exhibits a calculated LogP of 4.19 [1], which is significantly higher than the LogP of the corresponding 4-hydroxy analog (estimated to be approximately 1.2-2.0 based on class-level inference from phenolic compounds [2]). This quantifiable difference in lipophilicity directly impacts the compound's partitioning behavior in biological membranes and organic solvent systems.

Physicochemical Property Lipophilicity Drug Design

Synthetic Yield of 1,1,2-Tris(4-methoxyphenyl)ethan-1-ol as a Practical Differentiator

A reported synthesis of 1,1,2-Tris(4-methoxyphenyl)ethan-1-ol via Grignard addition of 4-methoxyphenylmagnesium bromide to desoxyanisoin achieves a crude yield of 67% . This yield compares favorably to the synthesis of the corresponding 4-hydroxy analog, which often requires additional protection/deprotection steps and can result in yields below 50% .

Synthetic Chemistry Grignard Reaction Yield

Thermal Stability: Boiling Point Comparison with 1,1,2-Tris(4-methoxyphenyl)ethene

The target compound exhibits a calculated boiling point of 503.8°C at 760 mmHg , which is 14.3°C higher than the boiling point of its dehydrated ethene analog (1,1,2-Tris(4-methoxyphenyl)ethene, 489.5°C at 760 mmHg) [1]. This difference is attributed to the presence of the tertiary alcohol group, which enables intermolecular hydrogen bonding absent in the alkene.

Thermal Analysis Boiling Point Physical Property

Purity and Commercial Availability of 1,1,2-Tris(4-methoxyphenyl)ethan-1-ol

Commercially available 1,1,2-Tris(4-methoxyphenyl)ethan-1-ol is typically supplied with a purity of 95% . This level of purity is consistent across multiple vendors and is sufficient for use as an intermediate without additional purification in many synthetic protocols . In contrast, the 4-hydroxy analog is often supplied as a technical grade material with lower and more variable purity, necessitating recrystallization prior to use.

Purity Procurement Quality Control

Optimal Research and Industrial Applications for 1,1,2-Tris(4-methoxyphenyl)ethan-1-ol (CAS 1817-87-4)


Synthesis of Triarylethylene-Based Antiestrogenic Agents

This compound is the preferred starting material for the synthesis of C2-alkyl substituted 1,1,2-tris(4-hydroxyphenyl)ethenes, a class of selective estrogen receptor modulators (SERMs) with documented antiestrogenic activity in MCF-7 breast cancer cells . The high lipophilicity (LogP 4.19) of the methoxy-protected intermediate facilitates purification by chromatography and enhances the efficiency of subsequent dehydration and ether cleavage steps [1].

Phenolic Stabilizer in Polymer Formulations

Owing to its tertiary alcohol structure and three para-methoxyphenyl groups, the compound serves as an effective stabilizer against thermal and photo-oxidative degradation in polymers, coatings, and adhesives . Its high boiling point (503.8°C) and chemical stability under recommended storage conditions [2] ensure it remains intact during high-temperature processing, providing long-term protection for the final product.

Research Tool for Structure-Activity Relationship (SAR) Studies

The compound and its derivatives are valuable tools in SAR investigations aimed at understanding the cytotoxic and antiestrogenic effects of triarylethylene frameworks . The presence of three methoxy groups allows for direct comparison with the corresponding hydroxy analogs to delineate the role of lipophilicity and hydrogen bonding in receptor binding and cellular uptake [1].

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